N-(3-Methoxyoxan-4-yl)prop-2-enamide
Description
N-(3-Methoxyoxan-4-yl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone substituted with a 3-methoxyoxan-4-yl group. The 3-methoxyoxan moiety (a tetrahydropyran ring with a methoxy substituent at the 3-position) imparts unique steric and electronic properties, distinguishing it from simpler aromatic or aliphatic amides.
Properties
IUPAC Name |
N-(3-methoxyoxan-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-3-9(11)10-7-4-5-13-6-8(7)12-2/h3,7-8H,1,4-6H2,2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEECGXMPLHGUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
N-(3-Methoxyoxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-Methoxyoxan-4-yl)prop-2-enamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methoxyoxan-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations:
Anti-inflammatory Activity: Moupinamide and Compound 4 (from Lycium yunnanense) share a 4-hydroxy-3-methoxyphenyl group linked to an acrylamide, contributing to their potent anti-inflammatory effects (IC₅₀ <17.21 µM).
Antimicrobial Activity : Fluorinated and trifluoromethyl-substituted anilides (e.g., compound 10 in ) exhibit strong bactericidal effects (MIC 2 µg/mL). The absence of halogenation in N-(3-Methoxyoxan-4-yl)prop-2-enamide likely reduces its antimicrobial potency .
Lipophilicity: The 3-methoxyoxan group confers moderate lipophilicity (logD₇.₄ ~2.1), intermediate between polar phenolic amides (logD₇.₄ ~1.8–2.0) and highly lipophilic halogenated analogs (logD₇.₄ >3.0). This balance may enhance membrane permeability while avoiding excessive hydrophobicity .
Structural Features Influencing Activity
- Substituent Effects: Methoxy Positioning: Meta-substituted methoxy groups (e.g., 3-methoxy in the target compound) enhance steric bulk and electron-donating effects compared to para-substituted analogs. This may stabilize hydrogen bonding in biological targets . Oxane vs.
- Synthetic Accessibility: The target compound likely requires amide coupling between 3-methoxyoxan-4-amine and acryloyl chloride, analogous to methods in (thiazolidinone synthesis). This contrasts with halogenated anilides (), which demand multi-step halogenation and purification .
ADMET and Physicochemical Properties
- Lipophilicity and Solubility : The target compound’s logD₇.₄ (~2.1) aligns with optimal ranges for oral bioavailability (logD₇.₄ 1–3). This surpasses highly lipophilic analogs (e.g., compound 10 in , logD₇.₄ ~3.5), which may suffer from poor aqueous solubility .
- Metabolic Stability : The oxane ring’s saturation may reduce cytochrome P450-mediated oxidation compared to unsaturated cinnamamides (e.g., Moupinamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
